molecular formula C14H14O2 B7836212 2'-Methoxy-biphenyl-2-methanol

2'-Methoxy-biphenyl-2-methanol

Cat. No.: B7836212
M. Wt: 214.26 g/mol
InChI Key: UWJMZTGLODXYGR-UHFFFAOYSA-N
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Description

2’-Methoxy-biphenyl-2-methanol is an organic compound with the molecular formula C13H12O2 It is a derivative of biphenyl, where a methoxy group is attached to one of the benzene rings and a hydroxymethyl group is attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2’-Methoxy-biphenyl-2-methanol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired product. For instance, the reaction of 2-methoxyphenylmagnesium bromide with benzaldehyde followed by hydrolysis yields 2’-Methoxy-biphenyl-2-methanol.

Industrial Production Methods: In an industrial setting, the production of 2’-Methoxy-biphenyl-2-methanol may involve the use of catalysts to enhance the reaction efficiency and yield. Polyethylene glycol can be used as a catalyst in the reaction of biphenylcarboxaldehyde with formaldehyde in the presence of sodium hydroxide to produce the compound . This method offers high yield and good product quality without the need for extensive purification.

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxy-biphenyl-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: 2’-Methoxy-biphenyl-2-carboxylic acid.

    Reduction: 2’-Methoxy-biphenyl-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the reagent used.

Scientific Research Applications

2’-Methoxy-biphenyl-2-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Methoxy-biphenyl-2-methanol involves its interaction with various molecular targets. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function .

Comparison with Similar Compounds

Uniqueness: 2’-Methoxy-biphenyl-2-methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

[2-(2-methoxyphenyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJMZTGLODXYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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